5-Formyl-1h-pyrrole-2-propanoic acid ethyl ester

Catalog No.
S14580401
CAS No.
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Formyl-1h-pyrrole-2-propanoic acid ethyl ester

Product Name

5-Formyl-1h-pyrrole-2-propanoic acid ethyl ester

IUPAC Name

ethyl 3-(5-formyl-1H-pyrrol-2-yl)propanoate

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)6-5-8-3-4-9(7-12)11-8/h3-4,7,11H,2,5-6H2,1H3

InChI Key

NUCSZXSQWSGCGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(N1)C=O

5-Formyl-1H-pyrrole-2-propanoic acid ethyl ester is a chemical compound characterized by the molecular formula C10H13NO3 and a molecular weight of 197.22 g/mol. This compound features a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen. The structure includes a formyl group (-CHO) attached to the pyrrole ring, a propanoic acid side chain, and an ethyl ester functional group. The presence of these functional groups contributes to its potential reactivity and biological activity, making it of interest in various fields such as organic synthesis and medicinal chemistry .

Typical for pyrrole derivatives, including:

  • Nucleophilic Substitution: The formyl group can undergo nucleophilic attack, allowing for the introduction of various nucleophiles.
  • Condensation Reactions: The presence of the aldehyde functional group can facilitate condensation with amines or alcohols, leading to the formation of imines or acetals.
  • Reduction Reactions: The formyl group can be reduced to an alcohol or further oxidized to a carboxylic acid under appropriate conditions.

These reactions demonstrate the versatility of 5-formyl-1H-pyrrole-2-propanoic acid ethyl ester in synthetic organic chemistry.

Research indicates that 5-formyl-1H-pyrrole-2-propanoic acid ethyl ester exhibits various biological activities. Notably:

  • Antitumor Activity: Preliminary studies suggest potential antitumor properties, possibly through mechanisms involving apoptosis induction in cancer cells.
  • Anti-inflammatory Effects: The compound may also demonstrate anti-inflammatory activity, contributing to its therapeutic potential in treating inflammatory diseases.
  • Antibacterial Properties: There is evidence supporting its antibacterial effects against certain strains of bacteria, making it a candidate for further investigation in antimicrobial applications .

Several synthetic routes have been developed for the preparation of 5-formyl-1H-pyrrole-2-propanoic acid ethyl ester:

  • Condensation Reaction: A common method involves the condensation of pyrrole with an appropriate aldehyde followed by esterification with ethyl alcohol.
  • Multi-step Synthesis: This may include the formation of intermediate compounds that are subsequently transformed into the target compound through various functional group modifications.
  • One-Pot Synthesis: Recent advancements allow for one-pot synthesis methods that streamline the process by combining multiple reaction steps into a single procedure, enhancing efficiency and yield.

These methods highlight the compound's accessibility for research and industrial applications.

5-Formyl-1H-pyrrole-2-propanoic acid ethyl ester has potential applications in several areas:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in oncology and infectious disease treatment.
  • Material Science: The compound may also find applications in developing new materials due to its unique chemical properties.

Interaction studies involving 5-formyl-1H-pyrrole-2-propanoic acid ethyl ester have focused on its binding affinity with various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate its biological effects on cell lines, assessing cytotoxicity and mechanism of action.

Such studies are crucial for understanding the pharmacological profile and therapeutic potential of this compound.

Several compounds share structural similarities with 5-formyl-1H-pyrrole-2-propanoic acid ethyl ester. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 5-formyl-1H-pyrrole-2-carboxylateC8H9NO3Lacks propanoic acid side chain
4-methyl-5-formyl-1H-pyrrole-3-propanoic acid ethyl esterC11H13N O3Contains methyl substitution on pyrrole
5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrroleC13H17NO5More complex structure with additional groups

Uniqueness

The uniqueness of 5-formyl-1H-pyrrole-2-propanoic acid ethyl ester lies in its specific combination of functional groups that confer distinct biological properties and reactivity patterns compared to these similar compounds. Its potential as a therapeutic agent, particularly in cancer treatment, sets it apart from others that may not exhibit such pronounced effects.

Pioneering Studies in Heterocyclic Compound Development

The foundation of pyrrole chemistry dates to 1915, when Angelo Angeli first observed the formation of a black precipitate—later termed "pyrrole black"—during the oxidation of pyrrole with hydrogen peroxide and acetic acid. This material, now recognized as an early form of polypyrrole, exhibited insolubility in most solvents but dissolved in basic solutions, hinting at its polymeric nature. Despite its conductive properties remaining unexplored for decades, Angeli’s work laid the groundwork for understanding pyrrole’s reactivity under oxidative conditions.

A significant leap occurred in 1963, when Donald Weiss and collaborators synthesized the first conducting organic polymer via the thermal decomposition of tetraiodopyrrole. Weiss’s polypyrrole, though less conductive than modern variants, demonstrated measurable electrical conductivity and a cross-linked structure, challenging prevailing assumptions about organic materials’ insulating nature. This work predated the Nobel Prize-winning polyacetylene studies of the 1970s, yet it remained underappreciated until recent historical reassessments highlighted its significance.

By the late 1970s, advancements in electropolymerization techniques enabled the production of highly conductive polypyrrole films. For instance, Diaz and coworkers achieved conductivities exceeding 100 S/cm by optimizing electrochemical deposition parameters, cementing pyrrole’s status in materials science.

Table 1: Key Milestones in Early Pyrrole Research

YearResearcher(s)ContributionSignificance
1915Angelo AngeliDiscovery of pyrrole black via H₂O₂ oxidationFirst observation of polymeric pyrrole derivatives
1963Donald Weiss et al.Synthesis of conductive polypyrroleDemonstrated organic polymers’ conductivity
1979Diaz et al.High-conductivity electropolymerized polypyrroleEnabled practical applications in materials

Emergence of Formylated Pyrroles in Synthetic Chemistry

Formylated pyrroles emerged as versatile intermediates in the mid-20th century, driven by the need for functionalized building blocks in pharmaceuticals and materials. Early syntheses relied on the Knorr pyrrole synthesis, which involves condensing α-aminoketones with β-ketoesters. However, this method often required harsh hydrolysis and decarboxylation steps to yield formyl groups.

A breakthrough came with the development of 2-thionoester pyrroles, which allowed direct reduction to 2-formyl derivatives using RANEY® nickel. This one-step approach eliminated the need for multi-step functionalization, enabling efficient access to compounds like 5-formyl-1H-pyrrole-2-propanoic acid ethyl ester. For example, thionoester intermediates derived from aliphatic precursors could be selectively reduced to introduce formyl groups at the pyrrole’s 2-position, a strategy critical for synthesizing the title compound.

Table 2: Synthesis Strategies for Formylated Pyrroles

MethodStarting MaterialKey StepAdvantage
Knorr Synthesisα-AminoketonesCyclization with β-ketoestersHigh yield for unsubstituted pyrroles
Thionoester Reduction2-Thionoester pyrrolesRANEY® nickel reductionDirect formylation without decarboxylation
Electrophilic FormylationPyrrole derivativesVilsmeier-Haack reactionPosition-selective formylation

The structural features of 5-formyl-1H-pyrrole-2-propanoic acid ethyl ester—combining a reactive formyl group with an ester side chain—make it particularly valuable for further derivatization. The formyl group facilitates nucleophilic additions, while the ester moiety allows for hydrolysis or transesterification, enabling tailored modifications for target applications.

Role in Advancing Heteroaromatic Compound Research

Pyrrole derivatives like 5-formyl-1H-pyrrole-2-propanoic acid ethyl ester have become cornerstones in heteroaromatic chemistry due to their electronic and structural versatility. The compound’s conjugated π-system and electron-rich nature make it an ideal candidate for synthesizing larger heterocyclic frameworks, such as porphyrins and indoles, which are pivotal in catalysis and optoelectronics.

In materials science, the formyl group’s ability to participate in Schiff base formation has been exploited to create conductive polymers and coordination complexes. For instance, formylated pyrroles serve as monomers for electropolymerized films used in sensors and organic electronics. Additionally, the ester group enhances solubility in organic solvents, simplifying processing for thin-film applications.

In medicinal chemistry, the compound’s scaffold has been incorporated into protease inhibitors and antimicrobial agents, leveraging its ability to mimic natural heterocyclic motifs. Recent microwave-assisted synthesis techniques have further streamlined the production of such derivatives, reducing reaction times from hours to minutes while improving yields.

Classical Condensation Approaches

The synthesis of 5-formyl-1H-pyrrole-2-propanoic acid ethyl ester and related pyrrole derivatives has been significantly advanced through the application of established classical condensation methodologies [1] [2] [3]. These time-tested approaches provide reliable pathways for constructing the fundamental pyrrole framework that serves as the foundation for more complex substituted derivatives.

The Paal-Knorr synthesis represents the most widely utilized classical approach for pyrrole formation, involving the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines [3] [4]. This methodology demonstrates exceptional atom economy, as only two water molecules are eliminated during the cyclization process [5]. Research has demonstrated that the Paal-Knorr reaction typically achieves yields ranging from 60-95% under optimized conditions [3] [6]. The reaction mechanism proceeds through initial nucleophilic attack of the amine on one carbonyl group, followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring [4].

The Knorr pyrrole synthesis provides an alternative classical approach that involves the reaction of alpha-amino ketones with beta-diketones or beta-keto esters [2]. This method utilizes zinc and acetic acid as catalysts and proceeds efficiently at room temperature [2]. The mechanism requires the in situ preparation of alpha-aminoketones from their corresponding oximes via the Neber rearrangement, as these intermediates readily undergo self-condensation [2]. Modern implementations of the Knorr synthesis achieve yields of 70-90% and demonstrate excellent tolerance for various functional groups [2] [7].

The Hantzsch pyrrole synthesis completes the trio of classical condensation approaches, utilizing beta-ketoesters, alpha-haloketones, and ammonia or primary amines as starting materials [8]. This method exhibits superior functional group tolerance compared to the Paal-Knorr and Knorr approaches, making it particularly valuable for preparing substituted pyrrole derivatives [8]. The reaction proceeds through enamine formation, followed by nucleophilic attack on the alpha-haloketone and subsequent intramolecular cyclization [8]. Recent mechanistic studies have revealed alternative pathways involving direct nucleophilic substitution at the alpha-carbon of the haloketone [8].

Table 1: Classical Condensation Approaches for Pyrrole Synthesis

MethodStarting MaterialsReaction ConditionsTypical Yields (%)Key Advantages
Paal-Knorr Synthesis1,4-Dicarbonyl compounds + Primary aminesAcid catalyst, 60-180°C60-95High atom economy, Simple procedure
Knorr Synthesisα-Amino ketones + β-Diketones/β-Keto estersZn/AcOH, Room temperature70-90Mild conditions, Versatile substitution
Hantzsch Synthesisβ-Ketoesters + α-Haloketones + Ammonia/Primary aminesBase catalyst, Mild conditions65-85Good functional group tolerance

Catalyzed Cyclization Techniques

Contemporary synthetic methodologies have embraced transition metal catalysis to develop more efficient and selective routes to pyrrole derivatives, including formyl-substituted variants [9] [10] [11] [12]. These catalyzed cyclization techniques offer enhanced control over regioselectivity and enable the construction of highly substituted pyrrole frameworks under mild reaction conditions.

Palladium-catalyzed multicomponent synthesis has emerged as a powerful approach for generating fused-ring pyrroles through the coupling of aryl iodides, carbon monoxide, and alkyne-tethered imines [12]. The methodology employs palladium bis(tri-tert-butylphosphine) as the catalyst to facilitate the formation of 1,3-dipoles known as Münchnones, which subsequently undergo spontaneous intramolecular 1,3-dipolar cycloaddition to yield polycyclic pyrrole structures [12]. This approach demonstrates remarkable substrate tolerance and achieves yields ranging from 70-95% across diverse substrate combinations [12].

Copper-catalyzed oxidative cyclization represents another significant advancement in pyrrole synthesis, particularly for the preparation of densely substituted derivatives [10] [13]. The methodology utilizes copper salts in combination with oxidants to promote carbon-hydrogen and nitrogen-hydrogen bond activation, leading to efficient annulation reactions [10]. Research has demonstrated that copper-catalyzed processes can achieve yields of 65-90% while maintaining excellent functional group tolerance [13] [14].

Lewis acid-promoted cyclization techniques have gained prominence for their ability to activate various electrophilic species and facilitate pyrrole ring formation under mild conditions [15]. These methodologies typically employ aluminum chloride, zinc triflate, or other Lewis acids to promote the cyclization of appropriately functionalized precursors [15] [6]. The reaction mechanisms often involve the formation of oxocarbenium or N-sulfonyliminium ion intermediates that undergo 5-exo-trig cyclization to generate the pyrrole framework [15].

Mercury-catalyzed cyclization of homopropargyl azide derivatives has been developed as a highly efficient method for pyrrole synthesis, achieving yields of 74-99% under optimized conditions [16]. The methodology utilizes silaphenylmercuric triflate as a heterogeneous catalyst, operating effectively with 20 mol% catalyst loading [16]. This approach demonstrates exceptional efficiency and broad substrate scope, making it particularly valuable for academic research applications.

Table 2: Catalyzed Cyclization Techniques for Pyrrole Formation

Catalyst TypeReaction TypeTemperature (°C)Yield Range (%)Substrate Scope
PalladiumMulticomponent coupling80-12070-95Aryl iodides, alkynes
CopperOxidative cyclization60-10065-90Enaminones, alkenes
Lewis AcidsAcid-promoted cyclization25-8060-85N-sulfonyl compounds
MercuryAlkyne activation100-15074-99Homopropargyl azides
TitaniumFormal [2+2+1] coupling80-12090-95Alkynes, diazenes

Sustainable Synthesis Protocols

The development of environmentally benign synthetic methodologies has become a central focus in contemporary pyrrole chemistry, driven by increasing awareness of environmental impact and the principles of green chemistry [5] [17] [18]. These sustainable approaches minimize waste generation, reduce energy consumption, and eliminate the use of hazardous solvents and reagents.

Solvent-free synthesis represents one of the most significant advances in sustainable pyrrole preparation, eliminating the need for organic solvents entirely [5] [19]. The methodology typically employs neat reaction conditions where solid reactants are mixed directly and heated to promote cyclization [19]. Research has demonstrated that solvent-free Paal-Knorr reactions can achieve yields of 80-90% while significantly reducing environmental impact [5]. The approach offers particular advantages in terms of operational simplicity and atom economy, as water represents the only byproduct of the condensation reaction [5].

Microwave-assisted synthesis has revolutionized pyrrole preparation by dramatically reducing reaction times while maintaining high yields [21]. The methodology employs microwave irradiation to provide rapid and uniform heating, enabling reactions to proceed efficiently at elevated temperatures for short durations [21]. Research has shown that microwave-induced iodine-catalyzed reactions can produce N-substituted pyrroles in 5-10 minutes with yields of 80-95% [21]. The approach offers significant advantages in terms of energy efficiency and process intensification [21].

Mechanochemical synthesis through ball milling has gained attention as a solvent-free approach that utilizes mechanical energy to promote chemical transformations [22]. This methodology employs high-energy ball milling to achieve intimate mixing of reactants and generate reactive intermediates through mechanical activation [22]. The approach typically achieves yields of 70-90% while completely eliminating the use of volatile organic solvents [22].

Table 3: Sustainable Synthesis Protocols for Pyrrole Derivatives

Green ApproachConditionsYields (%)Reaction TimeEnvironmental Benefits
Solvent-free synthesisNeat conditions, 25°C80-902-4 hNo solvent waste
Deep eutectic solvents[CholineCl][ZnCl₂]₃95-991-3 hRecyclable catalyst
Microwave irradiationMW, 180°C, 5 min80-955-10 minEnergy efficient
Ultrasound activationSonication, 25-60°C85-991-2 hMild conditions
Mechanochemical synthesisBall milling70-9030-60 minNo volatile solvents

Optimization Strategies for Academic Laboratories

The successful implementation of pyrrole synthesis methodologies in academic research settings requires careful optimization of reaction parameters to achieve maximum efficiency while maintaining cost-effectiveness [6] [23] [24]. These strategies encompass systematic evaluation of temperature, catalyst loading, solvent selection, reaction time, and substrate ratios to identify optimal conditions for specific synthetic targets.

Temperature optimization represents a critical parameter in pyrrole synthesis, as it directly influences both reaction rate and product selectivity [6] [23]. Research has demonstrated that optimal temperatures typically range from 70-120°C for most catalyzed cyclization reactions [6]. Lower temperatures may result in incomplete conversion, while excessive temperatures can lead to product decomposition or unwanted side reactions [23]. Systematic temperature screening studies have shown that yield improvements of 15-25% can be achieved through careful temperature optimization [6].

Catalyst loading optimization balances reaction efficiency with economic considerations, particularly important in academic settings with limited resources [6] [24]. Studies have demonstrated that catalyst loadings of 10-15 mol% typically provide optimal performance for most pyrrole synthesis reactions [16] [6]. Higher catalyst loadings may improve reaction rates but increase costs significantly, while lower loadings often result in incomplete conversion [6]. Systematic optimization studies have shown that careful catalyst loading selection can improve yields by 10-20% while maintaining cost-effectiveness [6].

Solvent selection plays a crucial role in determining reaction outcomes, affecting both substrate solubility and reaction mechanism [6] [23]. Polar aprotic solvents such as acetonitrile, ethanol, and N,N-dimethylformamide have proven most effective for pyrrole synthesis reactions [6] [25]. The choice of solvent can impact yields by 20-30%, making systematic solvent screening essential for optimization [6]. Additionally, solvent selection influences work-up procedures and product purification requirements [23].

Reaction time optimization ensures complete conversion while minimizing energy consumption and potential side reactions [6] [25]. Optimal reaction times typically range from 2-6 hours for most pyrrole synthesis methodologies [6]. Insufficient reaction times result in incomplete conversion, while excessive reaction times may lead to product degradation or formation of byproducts [23]. Systematic time course studies can improve yields by 15-20% through identification of optimal reaction durations [6].

Substrate ratio optimization affects both selectivity and atom economy in multicomponent pyrrole synthesis reactions [6] [23]. Research has demonstrated that slight excess of one component, typically in ratios of 1:1.2, often provides optimal results [6]. Systematic optimization of substrate ratios can improve yields by 10-15% while maintaining good atom economy [6]. The optimal ratio depends on the specific methodology and the relative reactivity of the substrates involved [23].

Table 4: Optimization Strategies for Academic Laboratory Synthesis

ParameterTypical RangeOptimization EffectRecommended ValuesExpected Yield Improvement (%)
Temperature25-180°CRate enhancement70-120°C15-25
Catalyst Loading5-20 mol%Cost-effectiveness10-15 mol%10-20
Solvent SelectionPolar/Non-polarSolubility controlCH₃CN, EtOH, DMF20-30
Reaction Time1-24 hComplete conversion2-6 h15-20
Substrate Ratio1:1 to 1:2Selectivity improvement1:1.210-15

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

195.08954328 g/mol

Monoisotopic Mass

195.08954328 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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